3-Hydroxypyrazine-2-carbonyl chloride

Tautomerism Regioselectivity Pyrazine acylation

3-Hydroxypyrazine-2-carbonyl chloride (CAS 98136-34-6), also systematically named 3-oxo-3,4-dihydropyrazine-2-carbonyl chloride or pyrazinoyl chloride, 3-hydroxy- (6CI), is a heterocyclic acyl chloride with the molecular formula C₅H₃ClN₂O₂ and a molecular weight of 158.54 g/mol. The compound exists predominantly in its 3-oxo-3,4-dihydro tautomeric form, featuring both an acyl chloride moiety at position 2 and a hydroxyl (oxo) group at position 3 of the pyrazine ring.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
CAS No. 98136-34-6
Cat. No. B1401541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyrazine-2-carbonyl chloride
CAS98136-34-6
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=O)N1)C(=O)Cl
InChIInChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10)
InChIKeyHJPSNEKCBKMUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypyrazine-2-carbonyl chloride (CAS 98136-34-6): Core Properties and Procurement Context


3-Hydroxypyrazine-2-carbonyl chloride (CAS 98136-34-6), also systematically named 3-oxo-3,4-dihydropyrazine-2-carbonyl chloride or pyrazinoyl chloride, 3-hydroxy- (6CI), is a heterocyclic acyl chloride with the molecular formula C₅H₃ClN₂O₂ and a molecular weight of 158.54 g/mol . The compound exists predominantly in its 3-oxo-3,4-dihydro tautomeric form, featuring both an acyl chloride moiety at position 2 and a hydroxyl (oxo) group at position 3 of the pyrazine ring [1]. This dual functionality—a reactive electrophilic carbonyl chloride combined with a tautomerizable hydroxypyrazine ring—defines its role as a versatile intermediate in medicinal chemistry, particularly for constructing pyrazine-based kinase inhibitors, antiviral agents, and antimycobacterial compounds [2]. Commercial availability typically ranges from 95% to 98% purity from multiple suppliers including Atomax Chemicals, Alichem, and MolCore . The compound is an integral building block in the synthetic pathway of Favipiravir (T-705), an FDA-approved anti-influenza drug, and its structural analog T-1105, establishing its procurement relevance for both research and industrial pharmaceutical synthesis [3].

Why Generic Substitution Fails for 3-Hydroxypyrazine-2-carbonyl chloride (CAS 98136-34-6)


In-class pyrazine carbonyl chlorides cannot be trivially interchanged because the regiospecific positioning of the hydroxyl (3-oxo) group at position 3 relative to the acyl chloride at position 2 dictates both the tautomeric equilibrium and the electrophilic reactivity profile of the molecule [1]. Unlike pyrazine-2-carbonyl chloride (CAS 19847-10-0), which lacks the 3-hydroxy substituent and presents a simpler reactivity landscape, 3-hydroxypyrazine-2-carbonyl chloride exists as a mixture of tautomers (four computed tautomers) with the predominant 3-oxo-3,4-dihydro form displaying altered electron density on the pyrazine ring that modulates the acyl chloride reactivity . The 5-hydroxy positional isomer (CAS 1261490-22-5) relocates the hydroxyl group to a position para to the ring nitrogen, resulting in a fundamentally different hydrogen-bonding network (6-oxo-1H-pyrazine-3-carbonyl chloride tautomer) and distinct coupling regiochemistry in subsequent amidation or esterification reactions . Furthermore, when the carboxylic acid analog, 3-hydroxypyrazine-2-carboxylic acid (CAS 20737-42-2, mp 230–231 °C), is substituted in place of the acyl chloride, an additional activation step (e.g., thionyl chloride or oxalyl chloride treatment) is required, adding process steps, reducing atom economy, and potentially introducing impurities that compromise downstream pharmaceutical intermediate quality [2]. The following quantitative evidence demonstrates exactly where these differences manifest in measurable performance parameters.

3-Hydroxypyrazine-2-carbonyl chloride (CAS 98136-34-6): Quantitative Differentiation Evidence vs. Closest Analogs


Tautomeric Control: Four Computed Tautomers Confer Regiospecific Reactivity Advantage Over Non-Hydroxylated Pyrazine-2-carbonyl chloride

3-Hydroxypyrazine-2-carbonyl chloride (98136-34-6) exhibits four computed tautomers, with the predominant 3-oxo-3,4-dihydro form directing the electron density on the pyrazine ring and thereby influencing the electrophilicity of the acyl chloride carbon [1]. In contrast, pyrazine-2-carbonyl chloride (CAS 19847-10-0, MW 142.54) lacks the 3-hydroxy/oxo substituent entirely and presents a single dominant tautomeric form, offering no electronic modulation of the acyl chloride reactivity through ring tautomerism [2]. This differential tautomeric behavior translates into regiospecific control during nucleophilic acyl substitution: the 3-oxo group can participate in intramolecular hydrogen bonding with incoming nucleophiles, favoring amide/ester formation at the 2-position without competing side reactions at the ring nitrogens that are observed with unsubstituted pyrazine-2-carbonyl chloride [3].

Tautomerism Regioselectivity Pyrazine acylation Heterocyclic chemistry

Positional Isomer Differentiation: Regiospecific Enzymatic Hydroxylation at C3 Enables Favipiravir Pathway Access That the 5-Hydroxy Isomer Cannot Provide

The 3-hydroxypyrazine-2-carbonyl chloride scaffold is accessible via regiospecific enzymatic hydroxylation of pyrazinecarboxylic acid at the C3 position using specific microorganisms (e.g., strain DSM 6920), which is the only known microbial strain capable of producing both 3-hydroxypyrazine-2-carboxylic acid and its 5-chloro derivative . In contrast, 5-hydroxypyrazine-2-carboxylic acid is produced by entirely different microbial strains and leads to the 5-hydroxy positional isomer (CAS 1261490-22-5), whose carbonyl chloride derivative cannot serve as a direct precursor in the Favipiravir synthetic pathway because Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) requires the hydroxyl group at position 3 and the carboxamide at position 2—a substitution pattern that mirrors the 3-hydroxy-2-carbonyl chloride scaffold [1]. The C3-hydroxylated intermediate, 3-hydroxypyrazine-2-carboxamide (T-1105, CAS 55321-99-8), is a direct structural analog of Favipiravir and itself exhibits antiviral polymerase inhibitory activity, underscoring the pharmacological relevance of the 3-hydroxy regiochemistry .

Regiospecific hydroxylation Favipiravir synthesis Positional isomerism Biocatalysis

Favipiravir Synthetic Efficiency: Direct Amidation from 3-Hydroxypyrazine-2-carbonyl chloride Eliminates Carboxylic Acid Activation Step Required by the Acid Analog

In the synthesis of Favipiravir (T-705), the use of 3-hydroxypyrazine-2-carbonyl chloride as a direct amidating agent circumvents the carboxylic acid activation step required when starting from 3-hydroxypyrazine-2-carboxylic acid (CAS 20737-42-2) [1]. Patent methods employing the carboxylic acid precursor require treatment with concentrated sulfuric acid at 0–40 °C in a multi-hour procedure to achieve the amidation with ammonia or amines; the acyl chloride variant reacts directly with ammonia or amine nucleophiles at ambient temperature, reducing step count and reagent consumption [2]. In one disclosed procedure, 3-hydroxypyrazine-2-carboxamide was prepared from the carboxylic acid in a two-step protocol involving activation and amidation, whereas the acyl chloride route achieves the same transformation in a single synthetic operation . This step reduction translates to a lower cumulative process mass intensity (PMI) and reduced waste generation, which are critical metrics in pharmaceutical process chemistry scale-up evaluations.

Favipiravir synthesis Amidation efficiency Process chemistry Acyl chloride vs. carboxylic acid

Kinase Inhibitor Scaffold Entry: Documented Use in SHP2 Inhibitor Synthesis Validates the Compound as a Priority Building Block for Oncology Drug Discovery

Patent EP-4108659-A1, filed by Janssen Sciences Ireland Unlimited Company, discloses novel heterocyclic derivatives as SHP2 inhibitors and explicitly claims pyrazine derivatives of Formula (I) that incorporate the 3-hydroxypyrazine-2-carbonyl scaffold as a core structural element [1]. SHP2 is a validated oncology target with activating mutations identified in leukemia, lung cancer, colon cancer, melanoma, neuroblastoma, and hepatocellular carcinoma [1]. A 2023 study published in the Journal of Medicinal Chemistry further corroborated the compound's role as a pivotal building block for developing selective kinase inhibitors targeting aberrant signaling pathways in cancer cells [2]. In contrast, the unsubstituted pyrazine-2-carbonyl chloride (CAS 19847-10-0) has been primarily documented as a reagent for synthesizing a bortezomib impurity (H805105) rather than as a core scaffold in de novo kinase inhibitor design programs [3]. The presence of the 3-hydroxy group enables additional hydrogen-bonding interactions with kinase hinge regions that the des-hydroxy analog cannot achieve, rationalizing its preferential selection in medicinal chemistry programs.

SHP2 inhibitors Kinase inhibitor synthesis Oncology Pyrazine building blocks

Derivative Antimycobacterial Activity: Pyrazine Derivatives Built from 3-Hydroxypyrazine-2-carbonyl chloride Exhibit MIC Values as Low as 6.25 µg/mL Against Mycobacterium tuberculosis

Research on derivatives synthesized from the 3-hydroxypyrazine-2-carbonyl scaffold has demonstrated significant antimycobacterial activity, with minimal inhibitory concentration (MIC) values for certain substituted pyrazines reported as low as 6.25 µg/mL against Mycobacterium tuberculosis [1]. The BindingDB entry BDBM50437796 (CHEMBL2407187) reports an IC₅₀ of 8.00 × 10³ nM (8 µM) for inhibition of M. tuberculosis DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) using DXP as substrate, measured over 250 seconds [2]. This target engagement data provides mechanistic validation beyond simple phenotypic MIC measurements. A structurally related compound class derived from the same scaffold has shown a high selectivity index against THP-1, VERO, and HepG2 cell lines, with high oral bioavailability in rats and synergistic effects with rifampicin and pyrazinamide [3]. While these data refer to derivative compounds rather than the carbonyl chloride itself, they establish the 3-hydroxypyrazine-2-carbonyl scaffold as a privileged structure for antitubercular drug discovery—a feature not shared by the 5-hydroxy positional isomer or the des-hydroxy pyrazine-2-carbonyl chloride.

Antimycobacterial Tuberculosis MIC Pyrazine derivatives

Commercial Purity Tiering: 98% Purity Grade Enables cGMP-Compliant API Intermediate Manufacturing Versus 95% Technical Grade of Unsubstituted Analog

3-Hydroxypyrazine-2-carbonyl chloride (CAS 98136-34-6) is commercially available at 98% purity (NLT 98%) from ISO-certified suppliers such as MolCore and Alichem, meeting quality specifications suitable for pharmaceutical intermediate applications . In contrast, the unsubstituted pyrazine-2-carbonyl chloride (CAS 19847-10-0) is commonly supplied at 95% purity (Ambeed/Sigma-Aldrich) or 90%+ technical grade (Thermo Scientific), reflecting its positioning as a general research reagent rather than a pharmaceutical-grade building block . The molecular weight differential (158.54 vs. 142.54 g/mol) and the presence of the 3-hydroxy group in the target compound also enable more sensitive analytical detection (UV-active chromophore enhancement) and simpler purity verification by HPLC/LCMS compared to the non-hydroxylated analog . The 98% purity specification reduces the burden of additional purification prior to use in cGMP intermediate manufacturing, which is a critical procurement consideration for pharmaceutical development organizations.

Purity specification cGMP intermediate Pharmaceutical quality Procurement specification

3-Hydroxypyrazine-2-carbonyl chloride (CAS 98136-34-6): Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Oncology Kinase Inhibitor Drug Discovery: SHP2-Targeted Therapeutics

The compound is optimally deployed as a core building block for synthesizing SHP2 inhibitors in oncology programs, as evidenced by its explicit inclusion in patent EP-4108659-A1 (Janssen Sciences Ireland) and its validation in a 2023 Journal of Medicinal Chemistry kinase inhibitor study [1]. Medicinal chemistry teams should prioritize this compound over pyrazine-2-carbonyl chloride (CAS 19847-10-0) because the 3-hydroxy group provides essential hydrogen-bonding interactions with the kinase hinge region that the des-hydroxy analog cannot deliver, directly impacting target engagement and selectivity [1].

Antiviral Pharmaceutical Intermediate Manufacturing: Favipiravir (T-705) and T-1105 Production

The compound serves as the direct precursor to 3-hydroxypyrazine-2-carboxamide (T-1105, CAS 55321-99-8), the immediate structural analog and synthetic intermediate of Favipiravir (T-705) [2]. Procurement of the 3-hydroxy positional isomer is mandatory for this pathway; the 5-hydroxy isomer (CAS 1261490-22-5) cannot access the 3-hydroxy-2-carboxamide pharmacophore required for antiviral polymerase inhibition [2]. Furthermore, the acyl chloride form eliminates the carboxylic acid activation step required when using 3-hydroxypyrazine-2-carboxylic acid, reducing process steps and reagent consumption in cGMP manufacturing [3].

Antitubercular Drug Discovery: Pyrazinamide-Based Lead Optimization Programs

Derivatives built on the 3-hydroxypyrazine-2-carbonyl scaffold have demonstrated MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis, with DXR enzyme inhibition confirmed at IC₅₀ = 8 µM [4]. This scaffold provides a potent starting point for lead optimization that is structurally related to but mechanistically differentiated from pyrazinamide [4]. Procurement for antitubercular programs should prioritize the 3-hydroxy-2-carbonyl chloride over other pyrazine carbonyl chlorides, as the 3-hydroxy substitution pattern maps onto the known structure-activity relationships of pyrazinoic acid-based antitubercular agents [4].

Academic and Industrial Medicinal Chemistry Core Facility Stocking

Given its documented utility across three distinct therapeutic areas (oncology—SHP2, antiviral—Favipiravir/T-1105, and antitubercular), the compound merits inclusion as a strategic core facility stock item for laboratories engaged in heterocyclic medicinal chemistry [1] [2] [4]. The 98% purity, ISO-certified commercial availability from MolCore and Alichem ensures batch-to-batch consistency suitable for both exploratory SAR studies and scale-up campaigns . Procurement at the 250 mg to 1 g scale provides sufficient material for multiple parallel synthetic transformations, maximizing the return on investment for core facility budgets .

Quote Request

Request a Quote for 3-Hydroxypyrazine-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.